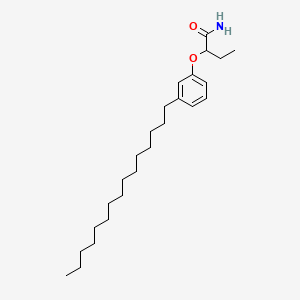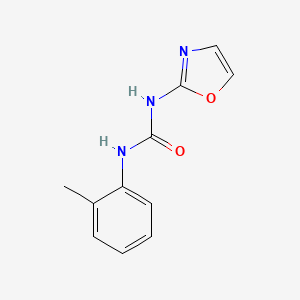
Urea, 1-(2-oxazolyl)-3-(o-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-oxazolyl)-3-(o-tolyl)-: is a synthetic organic compound that features a urea moiety substituted with an oxazolyl group and an o-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- typically involves the reaction of an isocyanate with an amine. One common method is the reaction of 2-oxazolyl isocyanate with o-toluidine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolyl or o-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry: In the industrial sector, Urea, 1-(2-oxazolyl)-3-(o-tolyl)- can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazolyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The o-tolyl group may contribute to hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Urea, 1-(2-oxazolyl)-3-phenyl-: Similar structure with a phenyl group instead of an o-tolyl group.
Urea, 1-(2-thiazolyl)-3-(o-tolyl)-: Contains a thiazolyl group instead of an oxazolyl group.
Urea, 1-(2-imidazolyl)-3-(o-tolyl)-: Features an imidazolyl group in place of the oxazolyl group.
Uniqueness: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- is unique due to the presence of both the oxazolyl and o-tolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The oxazolyl group provides a versatile site for chemical modifications, while the o-tolyl group enhances the compound’s hydrophobicity and stability.
Propriétés
Numéro CAS |
35629-52-8 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C11H11N3O2/c1-8-4-2-3-5-9(8)13-10(15)14-11-12-6-7-16-11/h2-7H,1H3,(H2,12,13,14,15) |
Clé InChI |
ISVQQJRVLCFYMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)NC2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


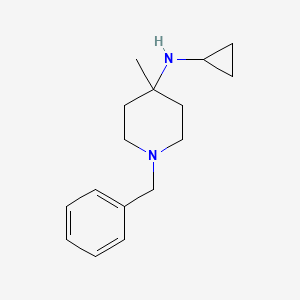
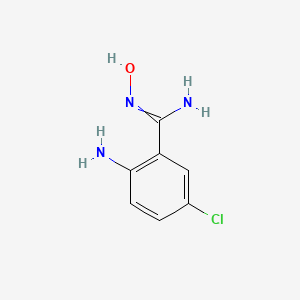
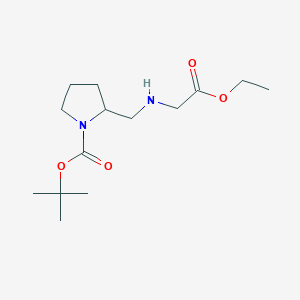
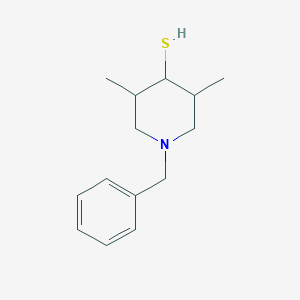
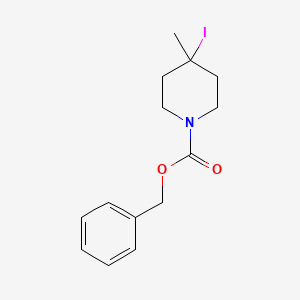

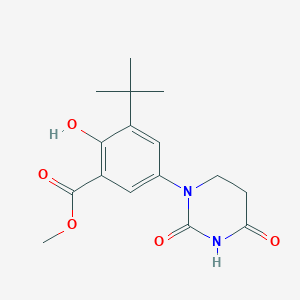
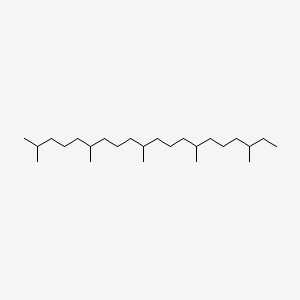
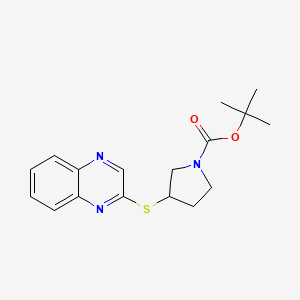
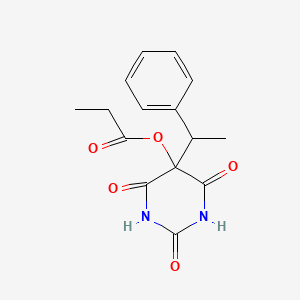
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
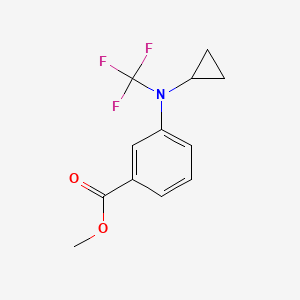
![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
